Ethopropazine Hydrochloride

Descripción

ETHOPROPAZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

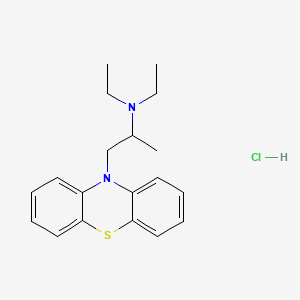

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPCQISYVPFYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045347 | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42957-54-0, 1094-08-2 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopropazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Profenamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00T1I1VRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethopropazine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative, is a medication primarily utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy stems from a complex and multifaceted pharmacological profile. The principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, which addresses the core cholinergic hyperactivity observed in Parkinson's disease.[1][3] Beyond its anticholinergic properties, ethopropazine exhibits significant interactions with several other key biological targets, including butyrylcholinesterase (BChE), N-methyl-D-aspartate (NMDA) receptors, and to a lesser extent, histamine and adrenergic receptors.[4][5] This guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The foundational therapeutic effect of ethopropazine in managing parkinsonian symptoms is its potent anticholinergic activity.[2][5] In Parkinson's disease, the degeneration of dopaminergic neurons in the nigrostriatal pathway leads to a relative overactivity of the cholinergic system in the striatum. This dopamine-acetylcholine imbalance is a key contributor to motor symptoms such as tremors, rigidity, and bradykinesia.[1]

Ethopropazine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a noted preference for the M1 subtype, which is abundant in the central nervous system.[1][6] By blocking these receptors, ethopropazine reduces the excitatory effects of acetylcholine, thereby helping to restore a more balanced state of neurotransmission in the basal ganglia.[1][3] This central anticholinergic action is the cornerstone of its utility in treating both idiopathic and drug-induced parkinsonism.[7]

Secondary Pharmacological Targets

Ethopropazine's activity is not confined to the cholinergic system. Its interactions with other enzymes and receptors contribute to its overall therapeutic and side-effect profile.

Butyrylcholinesterase (BChE) Inhibition

Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE) while being a very poor inhibitor of acetylcholinesterase (AChE).[4][8] This selectivity is notable, with its affinity for BChE being up to 9000-fold higher than for AChE.[9] The clinical significance of BChE inhibition in the context of Parkinson's disease is still an area of active research, but it distinguishes ethopropazine from other anticholinergic agents.

NMDA Receptor Antagonism

Ethopropazine acts as a non-selective antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[4][5] This action is thought to contribute to its ability to alleviate thermal hyperalgesia in neuropathic pain models and may also play a role in its local anesthetic effects.[3][4]

Other Receptor Interactions

The phenothiazine structure of ethopropazine confers additional properties, including:

-

Antihistamine Action: It has effects on histamine H1 receptors, which may be responsible for sedative side effects.[1][10]

-

Antiadrenergic Action: It possesses antiadrenergic properties, which can contribute to cardiovascular side effects such as orthostatic hypotension.[4][10]

Quantitative Data

Table 1: Cholinesterase Inhibition

| Enzyme | Species | Inhibition Constant (Ki / IC50) | Type of Inhibition | Reference(s) |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Human | 0.16 µM (Ki) | Competitive | [8] |

| Butyrylcholinesterase (BChE) | - | 210 nM (IC50) | - | [11] |

| Acetylcholinesterase (AChE) | Human | 393 µM (Ki) | Competitive |[8] |

Table 2: In Vitro Toxicity

| Cell Line | Parameter | Value | Reference(s) |

|---|

| LAN-5 | LD50 | 28 µM |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used to characterize the mechanism of action of ethopropazine.

Protocol: Butyrylcholinesterase Inhibition Assay (Ellman Method)

This spectrophotometric assay is a standard method for quantifying cholinesterase activity and its inhibition.

Objective: To determine the inhibition constant (Ki or IC50) of ethopropazine for BChE.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4).

-

Substrate Solution: Acetylthiocholine (ATCh) iodide.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Enzyme Solution: Purified human serum BChE.

-

Inhibitor Solution: Serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, combine the phosphate buffer, DTNB solution, and the BChE enzyme solution.

-

Add varying concentrations of the ethopropazine solution to the wells. A control well with no inhibitor is included.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCh substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCh by BChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the slope of the absorbance vs. time plot.

-

Determine the percent inhibition for each ethopropazine concentration relative to the control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

To determine the Ki and type of inhibition, the assay is repeated at multiple substrate concentrations, and data are analyzed using methods such as Lineweaver-Burk or non-linear regression analysis.[8]

-

Protocol: In Vivo Neuropathic Pain Model

This protocol describes a common preclinical model to assess the analgesic potential of compounds.

Objective: To evaluate the ability of ethopropazine to alleviate thermal hyperalgesia in a rat model of neuropathic pain.[4]

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats are used.

-

Neuropathic pain is induced via chronic constriction injury (CCI) of the sciatic nerve. Under anesthesia, the common sciatic nerve is exposed and ligated loosely with sutures.

-

-

Behavioral Testing (Thermal Hyperalgesia):

-

The paw withdrawal latency (PWL) to a noxious thermal stimulus (e.g., a radiant heat source) is measured.

-

A baseline PWL is established for both the ligated (ipsilateral) and unligated (contralateral) paws before drug administration.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The drug is administered via a specific route (e.g., subcutaneous injection) at various doses (e.g., 10, 20, 30 mg/kg).[4] A vehicle control group is also included.

-

-

Post-Treatment Assessment:

-

PWL is measured at multiple time points after drug administration (e.g., 1, 2, and 3 hours post-injection).

-

An increase in PWL in the ligated limb indicates an analgesic or anti-hyperalgesic effect.

-

-

Data Analysis:

-

The PWL data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of ethopropazine against the vehicle control at each time point.

-

Conclusion

The mechanism of action of this compound is complex, extending beyond its well-established role as a muscarinic antagonist. Its primary therapeutic benefit in Parkinson's disease is derived from the blockade of central M1 acetylcholine receptors, which helps to correct the fundamental dopamine-acetylcholine imbalance. However, its distinct profile as a potent and selective butyrylcholinesterase inhibitor and a non-selective NMDA receptor antagonist reveals additional layers of pharmacological activity. These secondary actions may contribute to its overall clinical effects and side-effect profile. A comprehensive understanding of this multi-target engagement is essential for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other neurological disorders. Further research to quantify its binding affinities at muscarinic, histamine, and adrenergic receptor subtypes would provide a more complete picture of its pharmacodynamic profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]

- 10. Profenamine - Wikipedia [en.wikipedia.org]

- 11. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

Ethopropazine Hydrochloride: A Cholinergic Antagonist In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative, is a well-established anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy stems from its potent antagonism of muscarinic acetylcholine receptors, thereby modulating cholinergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological properties of this compound as a cholinergic antagonist, with a focus on its mechanism of action, receptor interaction, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity and quantitative data on its enzymatic inhibition are also presented to support further research and drug development efforts.

Mechanism of Action: Cholinergic Antagonism

This compound exerts its primary pharmacological effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][3] In the central nervous system, an imbalance between the dopaminergic and cholinergic systems is a hallmark of Parkinson's disease. By blocking mAChRs, ethopropazine helps to restore this balance, alleviating motor symptoms such as tremors and rigidity.[2][3] While it is known to be a non-selective muscarinic antagonist, it is reported to exhibit a preference for the M1 subtype.[3]

Beyond its primary action on muscarinic receptors, this compound also demonstrates activity at other targets, which may contribute to its overall therapeutic profile and side effects. These include inhibition of butyrylcholinesterase (BChE), and antagonism of histamine H1 and N-methyl-D-aspartate (NMDA) receptors.[2][4]

Quantitative Data

| Target Enzyme | Ligand | Test System | IC50 (µM) | Reference |

| Butyrylcholinesterase (BChE) | This compound | In vitro | 1.70 ± 0.53 | [1] |

| Butyrylcholinesterase (BChE) | This compound | In vitro | 0.210 | [4] |

Signaling Pathways

The antagonistic action of this compound at muscarinic receptors interrupts the canonical signaling cascades initiated by acetylcholine. The specific downstream effects depend on the G-protein coupled to the particular muscarinic receptor subtype.

M1 Muscarinic Receptor (Gq-coupled) Signaling Pathway

The M1 muscarinic receptor, the preferential target of ethopropazine, is coupled to the Gq family of G-proteins. Its blockade by ethopropazine inhibits the activation of phospholipase C (PLC), leading to a downstream cascade of events.

References

- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 4. go.drugbank.com [go.drugbank.com]

Ethopropazine Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethopropazine hydrochloride, a phenothiazine derivative with anticholinergic properties, for its application in Parkinson's disease (PD) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

This compound is an anticholinergic medication that has been primarily used for the symptomatic treatment of Parkinson's disease and similar motor disorders.[1] Its therapeutic effects are largely attributed to its ability to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in PD due to the degeneration of dopaminergic neurons.[2][3][4]

The primary mechanism of action of ethopropazine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M1 subtype.[4][5] By blocking these receptors, ethopropazine reduces the excessive cholinergic activity in the striatum that results from dopamine depletion, thereby alleviating motor symptoms such as tremors, rigidity, and bradykinesia.[3][4]

In addition to its anticholinergic properties, ethopropazine exhibits a multi-target profile, acting as a potent and selective inhibitor of butyrylcholinesterase (BChE) and a poor inhibitor of acetylcholinesterase (AChE).[6][7] It is also a non-selective antagonist of N-methyl-D-aspartate (NMDA) receptors and possesses antihistaminic and antiadrenergic properties.[6][8] The contribution of these additional activities to its therapeutic effects in Parkinson's disease is an area of ongoing research.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Receptor/Enzyme | Comments | Reference(s) |

| Ki | 3.1 nM | Rat (forebrain) | Muscarinic M1 Receptor | Forebrain is endogenously enriched in M1 receptors. | [9] |

| Ki | 7.2 nM | Rat (hindbrain) | Muscarinic M2 Receptor | Hindbrain is endogenously enriched in M2 receptors. | [9] |

| IC50 | 15.14 µM | Human (erythrocyte lysates) | Butyrylcholinesterase (BChE) | --- | [9] |

| Ki (competitive) | 0.16 µM | Human | Butyrylcholinesterase (BChE) | "Usual" BChE phenotype. | [10] |

| Ki (non-competitive) | 7.5 µM | Human | Butyrylcholinesterase (BChE) | "Atypical" BChE phenotype. | [10] |

| Ki (R-enantiomer) | 61 nM | Not specified | Butyrylcholinesterase (BChE) | Complex with BChE. | [10] |

| Ki (S-enantiomer) | 140 nM | Not specified | Butyrylcholinesterase (BChE) | Complex with BChE. | [10] |

| Ki (racemate) | 88 nM | Not specified | Butyrylcholinesterase (BChE) | Complex with BChE. | [10] |

| Ki | 161 µM and 393 µM | Human (erythrocyte) | Acetylcholinesterase (AChE) | Competitive inhibition at two binding sites. | [10] |

Table 2: In Vitro Neurotoxicity and Neuroprotection

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| LAN-5 | Cytotoxicity | LD50 | 28 µM | [6] |

| SK-N-SH | Proliferation | Enhancement of [3H] thymidine uptake | <28 µM | [6] |

| NCI-H69 | Proliferation | Significant enhancement | 10 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of Parkinson's disease.

6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This model is widely used to simulate the dopaminergic neurodegeneration observed in PD.

Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway in rats to model the motor deficits of Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Sutures or staples

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[11] Prepare the solution fresh and protect it from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.[11]

-

Injection Site: Unilaterally inject the 6-OHDA solution into the medial forebrain bundle (MFB) or the striatum.[11][12] The coordinates for the MFB in rats are approximately: AP -4.4 mm, ML ±1.2 mm, DV -7.8 mm from bregma.

-

Injection: Slowly infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.[11]

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Behavioral Assessment: After a recovery period of 2-3 weeks, assess motor deficits using tests such as apomorphine- or amphetamine-induced rotation.[11]

MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonism in mice.

Objective: To induce dopaminergic neurodegeneration in mice to model the pathological and behavioral features of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride

-

Probenecid (optional, to inhibit peripheral metabolism of MPTP)

-

Sterile saline (0.9%)

-

Appropriate safety equipment for handling MPTP (a potent neurotoxin)

Procedure:

-

MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile saline. A common dosing regimen is 20-30 mg/kg.

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A typical acute protocol involves four injections at 2-hour intervals.[13] For a chronic model, MPTP can be administered with probenecid over several weeks.

-

Behavioral Testing: Assess motor function using a battery of tests such as the open field test, rotarod test, and pole test, typically starting 7 days after the last MPTP injection.[14][15]

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis of dopamine levels in the striatum (e.g., by HPLC) and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[13]

In Vivo Microdialysis for Striatal Dopamine and Acetylcholine Release

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions.

Objective: To measure the extracellular levels of dopamine and acetylcholine in the striatum of freely moving animals following the administration of this compound.

Materials:

-

Rats or mice with a previously implanted guide cannula targeted to the striatum

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection for dopamine and an appropriate detection method for acetylcholine

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the striatum of a conscious and freely moving animal.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (systemically or locally through the probe).

-

Sample Collection: Continue to collect dialysate samples to monitor the drug-induced changes in dopamine and acetylcholine release.

-

Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine and acetylcholine.[16][17]

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurotoxicity and neuroprotection.

Objective: To assess the potential neuroprotective effects of this compound against a neurotoxin-induced cell death in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

-

Retinoic acid (for differentiation)

-

Neurotoxin (e.g., 6-OHDA, MPP+)

-

This compound

-

Reagents for cell viability assays (e.g., MTT, PrestoBlue)

-

Plates for cell culture (e.g., 96-well plates)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.[18]

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-OHDA or MPP+ for 24 hours.

-

Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay, which measures mitochondrial metabolic activity.[19]

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine if the compound confers a protective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a conceptual experimental workflow relevant to this compound research in Parkinson's disease.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 14. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microdialysis and striatal dopamine release: stereoselective actions of the enantiomers of N-0437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Ethopropazine Hydrochloride: A Technical Guide to its Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative, is a well-established anticholinergic agent historically employed in the management of Parkinson's disease. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs), thereby restoring the balance of neurotransmitter activity in the basal ganglia. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, including its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its activity. Quantitative data on its binding affinities are presented, and key signaling pathways and experimental workflows are visualized to offer a detailed resource for researchers and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the phenothiazine class of drugs.[1] While structurally related to antipsychotic phenothiazines, its primary clinical application has been in the treatment of parkinsonian symptoms, owing to its potent anticholinergic effects.[2][3] The core of its therapeutic action lies in its ability to competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors, specifically the muscarinic subtypes.[4] This antagonism helps to alleviate the motor symptoms of Parkinson's disease by counteracting the relative overactivity of the cholinergic system that results from dopamine depletion in the striatum.[2][4] Beyond its use in Parkinson's disease, ethopropazine also exhibits antihistaminic and antiadrenergic properties.[5]

Mechanism of Anticholinergic Action

The anticholinergic activity of this compound stems from its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] By binding to these receptors without activating them, ethopropazine prevents acetylcholine from eliciting its downstream effects. This action is particularly relevant in the central nervous system for the treatment of Parkinson's disease, where it helps to re-establish a more balanced interplay between the dopaminergic and cholinergic systems.[6] While ethopropazine is considered a non-selective muscarinic antagonist, studies have indicated some degree of differential affinity for the various mAChR subtypes.[7]

Muscarinic Receptor Subtypes and Signaling

There are five distinct subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP). The therapeutic effects of ethopropazine in Parkinson's disease are thought to be primarily mediated through the blockade of M1 receptors in the striatum.[4]

Quantitative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | pKi | Reference |

| M1 | [3H]-Pirenzepine | Rat Forebrain | - | - | [8] |

| M2 | [3H]-QNB | Rat Hindbrain | - | - | [8] |

Note: Specific Ki values for ethopropazine were not explicitly stated in the cited literature. The study indicated a relative order of potency for the inhibition of [3H]-Pirenzepine binding to M1 receptors as: mazaticol > atropine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine.[8] Another study concluded that ethopropazine exhibits low selectivity for M1 over M2 receptors.[7]

Experimental Protocols

The characterization of the anticholinergic properties of this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of ethopropazine for different muscarinic receptor subtypes.

-

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand specific for the receptor subtype (e.g., [3H]-N-methylscopolamine ([3H]NMS) for broad muscarinic receptor binding, or more selective radioligands if available).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with the radioligand at a concentration near its Kd value.

-

Add varying concentrations of this compound to compete with the radioligand for binding to the receptors.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

-

After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of ethopropazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Schild Analysis)

Functional assays are used to determine the potency of ethopropazine as an antagonist in a physiological context, often yielding a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

-

Objective: To determine the functional antagonist potency (pA2) of ethopropazine at a specific muscarinic receptor subtype.

-

Materials:

-

Isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).

-

A stable muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer and data acquisition system.

-

-

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate.

-

Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of ethopropazine.

-

Repeat steps 3-5 with increasing concentrations of ethopropazine.

-

-

Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each concentration of ethopropazine. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of ethopropazine. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound exerts its therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors. While it is classified as a non-selective antagonist, evidence suggests a low degree of selectivity for M1 over M2 receptors. The lack of a comprehensive, publicly available dataset of its binding affinities and functional potencies across all five muscarinic receptor subtypes highlights an area for future research. A more detailed understanding of its interaction with each subtype could provide further insights into its therapeutic actions and side-effect profile, and potentially inform the development of more selective anticholinergic agents. The experimental protocols detailed herein provide a framework for the continued investigation of ethopropazine and other anticholinergic compounds.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]

- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethopropazine Hydrochloride and Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethopropazine Hydrochloride

This compound is a parasympatholytic agent with a pronounced antagonistic effect on muscarinic acetylcholine receptors.[1] Chemically designated as 10-(2-diethylaminopropyl)phenothiazine hydrochloride, it has been utilized clinically to alleviate the motor symptoms of Parkinson's disease, such as rigidity and tremor, by restoring the balance between the dopaminergic and cholinergic systems in the brain.[1] Its therapeutic effects are primarily attributed to its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors.[1] Studies have suggested that ethopropazine exhibits a degree of selectivity among muscarinic receptor subtypes, with some reports indicating it has limited selectivity for the M1 receptor subtype compared to other anticholinergic agents.[2]

Muscarinic Receptor Subtypes and Their Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct tissue distributions and intracellular signaling cascades.[3] Understanding these pathways is crucial for elucidating the pharmacological effects of antagonists like ethopropazine.

-

M1, M3, and M5 Receptors: These subtypes predominantly couple to the Gq/11 family of G-proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors: These subtypes are coupled to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and inhibition of neuronal activity and cardiac muscle contraction.

Signaling Pathway Diagrams

Quantitative Data on Ethopropazine-Muscarinic Receptor Interactions

A thorough review of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional antagonist potency (pA2) values for this compound across all five human muscarinic receptor subtypes (M1-M5). While some studies indicate that ethopropazine has a lower selectivity for M1 receptors compared to other anticholinergic drugs, precise numerical data for a comprehensive comparison is not available.[2]

The following tables are provided as templates to illustrate how such data would be presented. Researchers are encouraged to perform the experimental protocols outlined in Section 4 to determine these values for ethopropazine.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Source |

| M1 | Data not available | - |

| M2 | Data not available | - |

| M3 | Data not available | - |

| M4 | Data not available | - |

| M5 | Data not available | - |

Ki values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Table 2: Functional Antagonist Potency (pA2) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | pA2 | Schild Slope | Source |

| M1 | Data not available | Data not available | - |

| M2 | Data not available | Data not available | - |

| M3 | Data not available | Data not available | - |

| M4 | Data not available | Data not available | - |

| M5 | Data not available | Data not available | - |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve for an agonist.

Experimental Protocols

The following are detailed methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like ethopropazine.

Radioligand Binding Assay for Determination of Ki

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of ethopropazine at each muscarinic receptor subtype.

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the ethopropazine concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of ethopropazine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Schild Analysis) for Determination of pA2

This protocol describes a functional assay using an isolated tissue preparation to determine the pA2 value of ethopropazine, which quantifies its antagonist potency.

-

Tissue Preparation:

-

Isolate a suitable tissue that exhibits a contractile response to muscarinic agonists, such as the guinea pig ileum or trachea.

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record contractile responses.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Concentration-Response Curves:

-

Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time.

-

Generate a second agonist concentration-response curve in the presence of ethopropazine.

-

Repeat this procedure with at least two other concentrations of ethopropazine.

-

-

Data Analysis (Schild Plot):

-

For each concentration of ethopropazine, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of ethopropazine on the x-axis. This is the Schild plot.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is the pA2 value.

-

The slope of the regression line should be close to 1 for competitive antagonism.

-

Conclusion

This compound exerts its therapeutic effects in Parkinson's disease and other movement disorders through the competitive antagonism of muscarinic acetylcholine receptors. While its general mechanism of action is established, a detailed quantitative characterization of its interaction with all five muscarinic receptor subtypes is not currently available in the public domain. This technical guide has provided the foundational knowledge of muscarinic receptor signaling and detailed experimental protocols that will enable researchers to determine the precise binding affinities (Ki) and functional potencies (pA2) of ethopropazine. Such data are essential for a more complete understanding of its pharmacological profile and for the rational design of future muscarinic receptor-targeted therapeutics. The provided templates for data presentation and the visualization of signaling pathways and experimental workflows offer a structured framework for future research in this area.

References

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Ethopropazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative with a long history of use in the symptomatic treatment of Parkinson's disease, is gaining renewed interest for its potential neuroprotective properties. This technical guide delves into the core mechanisms underlying the neuroprotective effects of ethopropazine, moving beyond its established anticholinergic activity. We consolidate the available data, present detailed experimental protocols for investigating its neuroprotective capacity, and visualize key signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of ethopropazine in neurodegenerative diseases.

Introduction

This compound is a well-established anticholinergic agent used to manage the motor symptoms of Parkinson's disease by counteracting the relative overactivity of the cholinergic system that results from dopaminergic neuron loss. It also possesses antihistamine and antiadrenergic properties. Beyond these symptomatic treatments, emerging evidence points towards a direct neuroprotective role for ethopropazine, primarily through its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. Unlike some other NMDA antagonists, ethopropazine is noted for its lack of associated neurotoxic side effects, making it a more attractive candidate for long-term neuroprotective strategies. This guide will explore the multifaceted pharmacological profile of ethopropazine, with a focus on its neuroprotective mechanisms.

Mechanisms of Action

Ethopropazine's neuroprotective potential stems from a combination of its pharmacological activities.

Anticholinergic Effects

In Parkinson's disease, the degeneration of dopaminergic neurons in the nigrostriatal pathway leads to a dopamine-acetylcholine imbalance. Ethopropazine helps to restore this balance by blocking muscarinic acetylcholine receptors, thereby alleviating motor symptoms. While primarily a symptomatic effect, reducing cholinergic overactivity may indirectly contribute to a more favorable neuronal environment.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

A key neuroprotective mechanism of ethopropazine is its ability to act as a non-competitive antagonist at the NMDA receptor. Glutamate-mediated excitotoxicity, which involves the overactivation of NMDA receptors and subsequent excessive calcium influx, is a common pathway in neuronal death in many neurodegenerative disorders. By blocking the NMDA receptor, ethopropazine can prevent this cascade of events, thereby protecting neurons from excitotoxic damage. A significant advantage of ethopropazine is that its anticholinergic action appears to counteract the potential neurotoxic side effects observed with some other NMDA antagonists.

Quantitative Data

Currently, there is a notable scarcity of publicly available quantitative data specifically detailing the neuroprotective efficacy of ethopropazine in preclinical models of neurodegeneration. The following table presents the available data on the cytotoxicity of this compound. Further research is critically needed to generate comprehensive data on its neuroprotective concentration ranges and efficacy in various neuronal injury models.

| Parameter | Cell Line | Value | Reference |

| LD50 | LAN-5 (Human neuroblastoma) | 28 µM |

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways through which ethopropazine exerts its effects.

Cholinergic Signaling Pathway

This pathway is the primary target for ethopropazine's anti-parkinsonian effects.

Glutamatergic Signaling and Excitotoxicity

This diagram illustrates the role of NMDA receptors in excitotoxicity and the inhibitory action of ethopropazine.

Experimental Protocols

The following are detailed, standardized protocols that can be adapted for the investigation of the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay against MPP+ Toxicity

This protocol is designed to assess the protective effects of ethopropazine against the mitochondrial complex I inhibitor MPP+, the toxic metabolite of MPTP, in a neuronal cell line.

5.1.1. Cell Culture

-

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

5.1.2. Experimental Procedure

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours. Include a vehicle control group.

-

Toxin Exposure: Add MPP+ to a final concentration of 1 mM to all wells except the control group.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT or MTS assay.

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

5.1.3. Workflow Diagram

In Vivo Neuroprotection in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol outlines the assessment of ethopropazine's neuroprotective effects in a unilateral 6-hydroxydopamine (6-OHDA) lesion model in mice, which mimics the progressive loss of dopaminergic neurons.

5.2.1. Animals

-

Species: C57BL/6 mice (male, 8-10 weeks old).

-

Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

5.2.2. Experimental Procedure

-

Pre-treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle daily for 7 days prior to surgery and continue for the duration of the experiment.

-

Stereotaxic Surgery:

-

Anesthetize the mice (e.g., with isoflurane).

-

Inject 6-OHDA (4 µg in 2 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle. Sham-operated animals receive vehicle only.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and care.

-

Behavioral Testing (2 weeks post-surgery):

-

Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, subcutaneously) and record contralateral rotations for 30 minutes.

-

-

Tissue Collection (4 weeks post-surgery):

-

Anesthetize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect and post-fix the brains.

-

-

Immunohistochemistry:

-

Section the brains (40 µm coronal sections).

-

Stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta (SNc).

-

-

Stereological Analysis: Quantify the number of TH-positive neurons in the SNc of both hemispheres.

5.2.3. Workflow Diagram

Future Directions and Conclusion

While the existing evidence for this compound's neuroprotective effects is promising, particularly concerning its NMDA receptor antagonism, there is a clear need for further in-depth research. Future studies should focus on:

-

Elucidating the role of key neuroprotective signaling pathways: Investigating the potential modulation of pathways such as Nrf2, PI3K/Akt, and MAPK by ethopropazine is crucial to fully understand its molecular mechanisms of action.

-

Generating comprehensive quantitative data: There is a pressing need for studies that provide robust quantitative data on the neuroprotective efficacy of ethopropazine in various in vitro and in vivo models of neurodegeneration.

-

Exploring anti-inflammatory and antioxidant properties: Given its phenothiazine structure, investigating the potential anti-inflammatory effects on microglia and its antioxidant capacity is a logical next step.

Ethopropazine Hydrochloride: A Deep Dive into its Role in Mitigating Extrapyramidal Symptoms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative with potent anticholinergic properties, has long been a subject of interest in the management of extrapyramidal symptoms (EPS), particularly drug-induced parkinsonism. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic application of this compound in EPS. It delves into its mechanism of action, supported by available quantitative data, detailed experimental protocols for its evaluation, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of movement disorders and the development of novel therapeutic agents.

Introduction

Extrapyramidal symptoms, a constellation of movement disorders, are a significant and often debilitating side effect of dopamine receptor-blocking agents, primarily antipsychotic medications.[1] These symptoms, which include parkinsonism (rigidity, bradykinesia, and tremor), dystonia, and akathisia, arise from the disruption of the delicate balance between dopaminergic and cholinergic neurotransmission in the basal ganglia.[2] this compound, a member of the phenothiazine class of drugs, exerts its therapeutic effect primarily through its potent antimuscarinic activity, helping to restore this balance.[3][4] This guide will explore the multifaceted role of this compound in the context of EPS, providing a detailed analysis of its pharmacological profile and the experimental methodologies used to characterize its effects.

Mechanism of Action: Restoring Neurotransmitter Equilibrium

The therapeutic efficacy of this compound in treating extrapyramidal symptoms is primarily attributed to its potent and competitive antagonism of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[3] In the striatum, a key component of the basal ganglia, dopamine and acetylcholine exert opposing effects on motor control. Dopamine, acting through D2 receptors, inhibits the activity of cholinergic interneurons.[5][6] Antipsychotic drugs, by blocking these D2 receptors, disinhibit cholinergic neurons, leading to a state of relative cholinergic overactivity. This cholinergic hyperactivity is a major contributor to the emergence of EPS.[2]

This compound redresses this imbalance by blocking the action of acetylcholine at postsynaptic muscarinic receptors on striatal output neurons.[3] This blockade helps to normalize neuronal signaling within the basal ganglia, thereby alleviating the motor disturbances characteristic of drug-induced parkinsonism.

Beyond its primary anticholinergic activity, ethopropazine also exhibits secondary pharmacological actions, including histamine H1 receptor antagonism and adrenergic receptor antagonism.[3][7] These properties may contribute to its overall clinical profile, including potential sedative effects (H1 antagonism) and cardiovascular effects (adrenergic antagonism).

Signaling Pathway in the Basal Ganglia

The following diagram illustrates the simplified signaling pathway in the basal ganglia, highlighting the imbalance caused by antipsychotics and the corrective action of ethopropazine.

Caption: Simplified model of neurotransmitter balance in EPS.

Quantitative Data

While extensive quantitative data for this compound is somewhat limited in recent literature, key studies provide valuable insights into its clinical efficacy and preclinical pharmacology.

Clinical Efficacy in Neuroleptic-Induced Parkinsonism

A pivotal 12-week, double-blind, controlled study by Chouinard et al. (1979) compared the efficacy of ethopropazine and benztropine in 60 schizophrenic outpatients with parkinsonism induced by fluphenazine enanthate.[8]

Table 1: Summary of Clinical Trial Comparing Ethopropazine and Benztropine

| Parameter | Ethopropazine Group | Benztropine Group | p-value |

| Number of Patients | 30 | 30 | - |

| Mean Age (years) | 36.4 | 38.1 | NS |

| Sex (Male/Female) | 18/12 | 19/11 | NS |

| Mean Duration of Parkinsonism (months) | 24.5 | 28.3 | NS |

| Mean Daily Dose (mg) | 150 | 6 | - |

| Reduction in Parkinsonism Score (%) | ~50% | ~50% | NS |

| Increase in Tardive Dyskinesia | Not significant | Significant | < 0.05 |

| Anxiety and Depression Scores | Lower | Higher | < 0.05 |

NS: Not Significant. Data are approximations based on the study's findings as the full text with precise mean and standard deviation values was not accessible.

The study concluded that ethopropazine and benztropine were equally effective in controlling parkinsonian symptoms.[8] However, the benztropine-treated group showed a significant increase in tardive dyskinesia and higher levels of anxiety and depression, suggesting a more favorable side-effect profile for ethopropazine.[8]

Preclinical Pharmacokinetics in Rats

A study by Maboudian-Esfahani & Brocks (1999) investigated the pharmacokinetic profile of ethopropazine in rats following intravenous and oral administration.[9]

Table 2: Pharmacokinetic Parameters of Ethopropazine in Rats

| Parameter | Intravenous (5 mg/kg) | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| AUC (ng·h/mL) | 9836 ± 2129 | 13096 ± 4186 | 2685 ± 336 |

| t½ (h) | 17.9 ± 3.3 | 20.9 ± 6.0 | 26.1 ± 5.4 |

| Cl (L/h/kg) | 0.48 ± 0.10 | - | - |

| Vdss (L/kg) | 7.1 ± 2.3 | - | - |

| Cmax (ng/mL) | - | - | 236 ± 99 |

| tmax (h) | - | - | 2.2 ± 1.4 |

| Bioavailability (%) | - | - | < 5 |

AUC: Area under the curve; t½: Half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; Cmax: Maximum concentration; tmax: Time to maximum concentration. Data are presented as mean ± S.D.

Receptor Binding Affinity

While specific Ki values for ethopropazine across a comprehensive panel of receptors are not consistently reported in publicly accessible databases, it is well-established that its primary pharmacological action is as a muscarinic receptor antagonist.[3][7] It also possesses notable affinity for histamine H1 and adrenergic receptors.[4] For a complete understanding of its pharmacological profile, further studies determining its binding affinities (Ki values) at various neurotransmitter receptors are warranted.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of this compound's role in extrapyramidal symptoms.

Clinical Trial for Neuroleptic-Induced Parkinsonism

This protocol is based on the methodology of the Chouinard et al. (1979) study.[8]

Objective: To compare the efficacy and safety of ethopropazine and benztropine in the treatment of neuroleptic-induced parkinsonism.

Study Design: A 12-week, double-blind, randomized, controlled clinical trial.

Participants: Schizophrenic outpatients stabilized on fluphenazine enanthate who developed parkinsonian symptoms.

Inclusion Criteria:

-

Diagnosis of schizophrenia.

-

Receiving stable doses of fluphenazine enanthate.

-

Presence of clinically significant parkinsonian symptoms (e.g., rigidity, tremor, akinesia).

Exclusion Criteria:

-

History of idiopathic Parkinson's disease.

-

Known hypersensitivity to phenothiazines or anticholinergic drugs.

-

Concomitant use of other antiparkinsonian medication at baseline.

Procedure:

-

Baseline Assessment: Patients are evaluated using standardized rating scales for parkinsonism (e.g., Simpson-Angus Scale), tardive dyskinesia (e.g., Abnormal Involuntary Movement Scale - AIMS), and psychiatric symptoms (e.g., Brief Psychiatric Rating Scale - BPRS).

-

Randomization: Patients are randomly assigned to receive either this compound or benztropine mesylate in a double-blind manner.

-

Dosage:

-

Ethopropazine: Starting dose of 50 mg/day, titrated up to a maximum of 200 mg/day based on clinical response and tolerability.

-

Benztropine: Starting dose of 2 mg/day, titrated up to a maximum of 8 mg/day.

-

-

Follow-up Assessments: Patients are evaluated at regular intervals (e.g., weeks 1, 2, 4, 8, and 12) using the same rating scales as at baseline.

-

Data Analysis: Statistical analysis is performed to compare the changes in rating scale scores from baseline to endpoint between the two treatment groups.

Caption: A typical workflow for a clinical trial in EPS.

Haloperidol-Induced Catalepsy in Rats

This is a standard preclinical model to assess the potential of a compound to induce or alleviate drug-induced parkinsonism.[10][11]

Objective: To evaluate the dose-dependent effect of this compound on haloperidol-induced catalepsy in rats.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Materials:

-

This compound

-

Haloperidol

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Horizontal bar apparatus (e.g., a wooden bar 1 cm in diameter, placed 9 cm above the surface).

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration:

-

Animals are divided into groups (n=8-10 per group).

-

The test groups receive varying doses of this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.).

-

The control group receives the vehicle.

-

30 minutes after ethopropazine or vehicle administration, all animals receive haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment:

-

At specific time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is assessed using the bar test.

-

The rat's front paws are gently placed on the horizontal bar.

-

The time until the rat removes both paws from the bar is recorded (cut-off time, e.g., 180 seconds).

-

-

Data Analysis: The mean duration of catalepsy for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Caption: Workflow for assessing anticataleptic drug effects.

In Vivo Microdialysis for Striatal Neurotransmitter Levels

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions.

Objective: To investigate the effect of this compound on striatal dopamine and acetylcholine levels in freely moving rats.

Animals: Male Wistar rats (250-300 g).

Materials:

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Probe Implantation:

-

Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum.

-

Animals are allowed to recover for 24-48 hours.

-

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Baseline Collection: Baseline samples are collected for at least 60 minutes to establish stable neurotransmitter levels.

-

Drug Administration: this compound (e.g., 5 mg/kg, i.p.) or vehicle is administered.

-

Post-treatment Collection: Dialysate samples are collected for at least 2 hours post-injection.

-

Neurochemical Analysis: The concentrations of dopamine and acetylcholine in the dialysate samples are quantified using HPLC-ED.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between the ethopropazine and vehicle groups.

Caption: A typical workflow for in vivo microdialysis.

Conclusion and Future Directions

This compound remains a relevant pharmacological tool for understanding and managing extrapyramidal symptoms, particularly drug-induced parkinsonism. Its primary mechanism of action, the blockade of muscarinic acetylcholine receptors, directly addresses the cholinergic hyperactivity that underlies these motor disturbances. The available clinical and preclinical data, though limited in some respects, support its efficacy.

For a more complete understanding of ethopropazine's role and to facilitate the development of novel therapeutics, several areas warrant further investigation. Firstly, there is a clear need for modern clinical trials with larger patient cohorts and more comprehensive safety and efficacy endpoints. Secondly, detailed human pharmacokinetic studies are essential to optimize dosing regimens and understand potential drug-drug interactions. Finally, a thorough characterization of its receptor binding profile, including the determination of Ki values for a wide range of CNS receptors, would provide a more nuanced understanding of its overall pharmacological effects and potential for off-target activities. The experimental protocols outlined in this guide provide a framework for conducting such crucial research, which will undoubtedly contribute to a more refined and effective management of extrapyramidal symptoms.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition of ethopropazine enantiomers in the rat: Tissue distribution and plasma protein binding. [sites.ualberta.ca]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Profenamine - Wikipedia [en.wikipedia.org]

- 5. This compound | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]